molecular formula C8H8BrN3 B12847013 6-bromo-2-methyl-2H-indazol-5-amine

6-bromo-2-methyl-2H-indazol-5-amine

Cat. No.: B12847013
M. Wt: 226.07 g/mol
InChI Key: UDHOHGGNIRXGMS-UHFFFAOYSA-N
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Description

6-bromo-2-methyl-2H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-2H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methyl-2H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-bromo-2-methyl-2H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methyl-2H-indazol-5-amine: Similar in structure but with a chlorine atom instead of bromine.

    2-methyl-2H-indazol-5-amine: Lacks the halogen substituent at the 6th position.

    6-bromo-1H-indazole: Differs in the position of the nitrogen atom in the indazole ring.

Uniqueness

6-bromo-2-methyl-2H-indazol-5-amine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and potential therapeutic applications.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2-methylindazol-5-amine

InChI

InChI=1S/C8H8BrN3/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,10H2,1H3

InChI Key

UDHOHGGNIRXGMS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Br)N

Origin of Product

United States

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